molecular formula C21H23N3O6 B2550013 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 954660-82-3

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2550013
CAS No.: 954660-82-3
M. Wt: 413.43
InChI Key: GJHGDFGDRQQTMK-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic compound that features a complex molecular structure, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea typically involves a multi-step organic synthesis process. One potential route could involve:

  • Formation of the Benzo[d][1,3]dioxole Moiety: : This could be achieved by the cyclization of appropriate phenol derivatives with formaldehyde and a suitable acid catalyst.

  • Synthesis of the Pyrrolidine Ring: : The formation of the pyrrolidine ring could involve the reduction of a suitable pyrrolidinone precursor under reductive amination conditions.

  • Assembly of the Final Compound: : The final step could involve the coupling of the benzo[d][1,3]dioxole moiety with the pyrrolidine intermediate, followed by a urea formation reaction with 2,4-dimethoxyaniline under suitable conditions.

Industrial Production Methods: : Industrial-scale production of such compounds might utilize optimized synthetic routes to ensure maximum yield and purity. Techniques like flow chemistry and continuous synthesis could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and dimethoxyphenyl moieties, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions could be performed on the carbonyl group of the pyrrolidine ring using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions: : Reagents such as potassium permanganate, lithium aluminum hydride, and various acids and bases could be employed under controlled temperature and pressure conditions to induce these reactions.

Major Products Formed: : The major products formed from these reactions could include oxidized derivatives, reduced compounds, and substituted products depending on the nature of the reactions performed.

Scientific Research Applications

Chemistry: : The compound's structure makes it a valuable subject for studying the effects of different substituents on the aromatic and heterocyclic rings.

Biology: : In biological research, it could be investigated for its potential interactions with various biomolecules and its effects on cellular processes.

Medicine: : Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: : In industrial settings, the compound might be explored for its utility in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea would depend on its specific application. For instance, if used in a medicinal context, it might interact with certain enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could engage in π-π stacking interactions with aromatic amino acids in proteins, while the urea group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Other Compounds: : 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea can be compared with similar compounds like:

  • 1-(Pyrrolidin-3-yl)methyl-3-(4-methoxyphenyl)urea

  • 1-(Benzo[d][1,3]dioxol-5-yl)methyl-3-(2,5-dimethoxyphenyl)urea

Uniqueness: : Its uniqueness lies in the specific combination of the benzo[d][1,3]dioxole, pyrrolidine, and dimethoxyphenyl moieties, which could impart distinct chemical properties and biological activities compared to other compounds.

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Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(9-15)28-2)23-21(26)22-10-13-7-20(25)24(11-13)14-3-6-17-19(8-14)30-12-29-17/h3-6,8-9,13H,7,10-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHGDFGDRQQTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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